2-Propanone, 1-(tetrahydro-2-furanyl)-, (S)- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanone, 1-(tetrahydro-2-furanyl)-, (S)- (9CI) is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is characterized by the presence of a tetrahydrofuran ring attached to a propanone group, making it an interesting compound for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(tetrahydro-2-furanyl)-, (S)- (9CI) typically involves the reaction of tetrahydrofuran with acetone under specific conditions. The reaction is catalyzed by acids or bases, depending on the desired stereochemistry. The (S)-enantiomer can be obtained through chiral resolution techniques or by using chiral catalysts during the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanone, 1-(tetrahydro-2-furanyl)-, (S)- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrahydrofuran ring can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propanone, 1-(tetrahydro-2-furanyl)-, (S)- (9CI) has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Propanone, 1-(tetrahydro-2-furanyl)-, (S)- (9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propanone, 1-(tetrahydro-2-furanyl)-, ®- (9CI)
- 2-Propanone, 1-(tetrahydro-2-furanyl)-, (racemic) (9CI)
Uniqueness
The (S)-enantiomer of 2-Propanone, 1-(tetrahydro-2-furanyl)- is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its ®-enantiomer or racemic mixture. This stereochemistry can influence the compound’s interactions with chiral environments, such as enzymes and receptors, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
161040-21-7 |
---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
1-[(2S)-oxolan-2-yl]propan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6(8)5-7-3-2-4-9-7/h7H,2-5H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
LHYVBWMBMGJLLI-ZETCQYMHSA-N |
SMILES |
CC(=O)CC1CCCO1 |
Isomerische SMILES |
CC(=O)C[C@@H]1CCCO1 |
Kanonische SMILES |
CC(=O)CC1CCCO1 |
Synonyme |
2-Propanone, 1-(tetrahydro-2-furanyl)-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.